

fed-batch fermentation 2,3-Dihydroxyisovalerate high titer

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Compound Focus: (R)-2,3-Dihydroxy-isovalerate

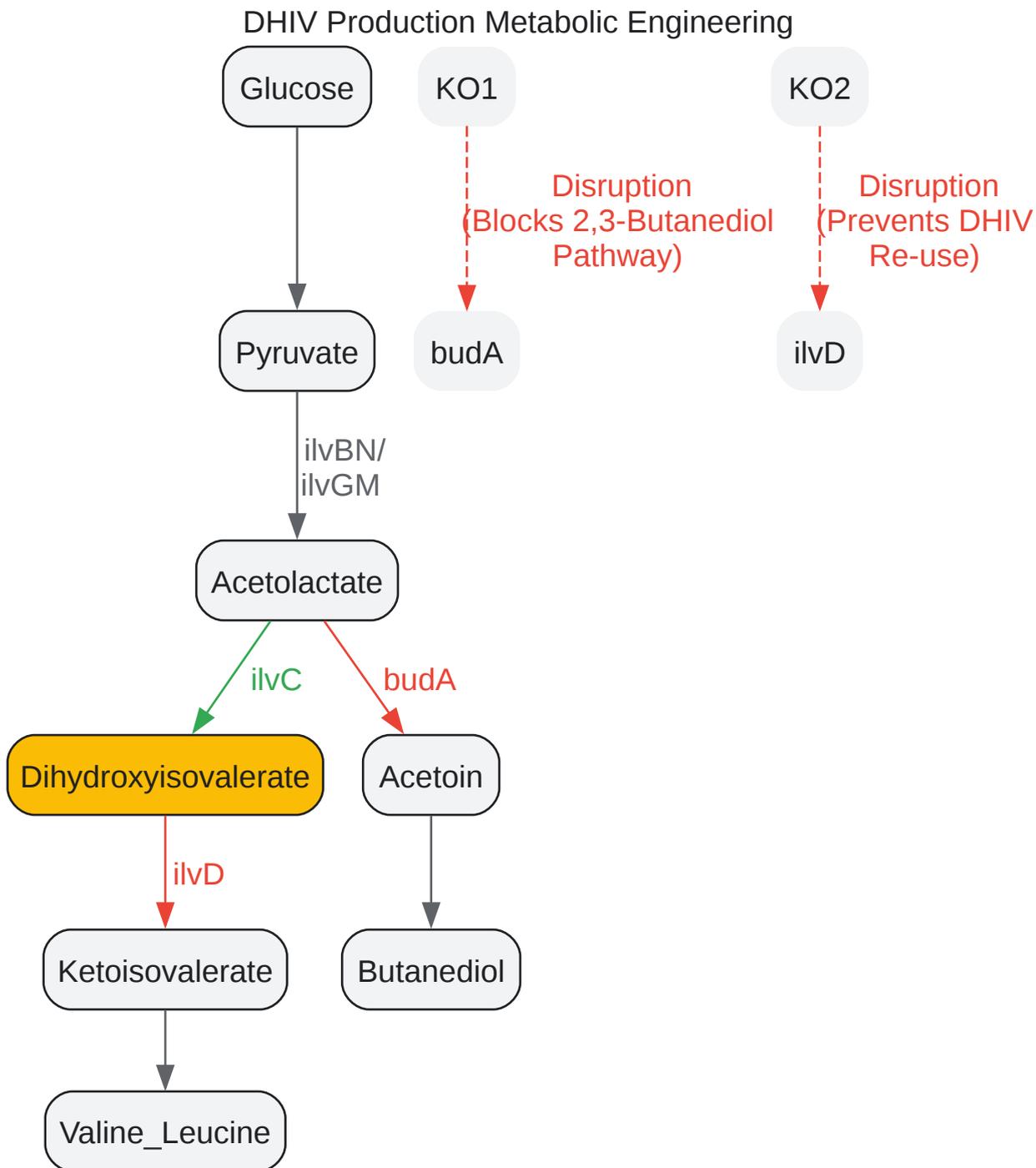
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Metabolic Engineering Strategy for DHIV Production

The biological production of DHIV utilizes engineered strains of *Klebsiella pneumoniae* or *Enterobacter cloacae*. The core strategy involves two key genetic modifications to redirect metabolic pathways, illustrated in the diagram below.



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This diagram shows the engineered pathway for DHIV production. The strategy involves two crucial genetic modifications [1] [2] [3]:

- **Disruption of budA (Acetolactate decarboxylase):** Blocks the major competitive pathway to 2,3-butanediol, redirecting carbon flux from acetolactate into the valine biosynthesis pathway.

- **Disruption of *i*lvD (Dihydroxy acid dehydratase):** Prevents the conversion of DHIV to the next metabolite (2-ketoisovalerate), causing DHIV to accumulate as it cannot be further metabolized.

Detailed Experimental Protocol

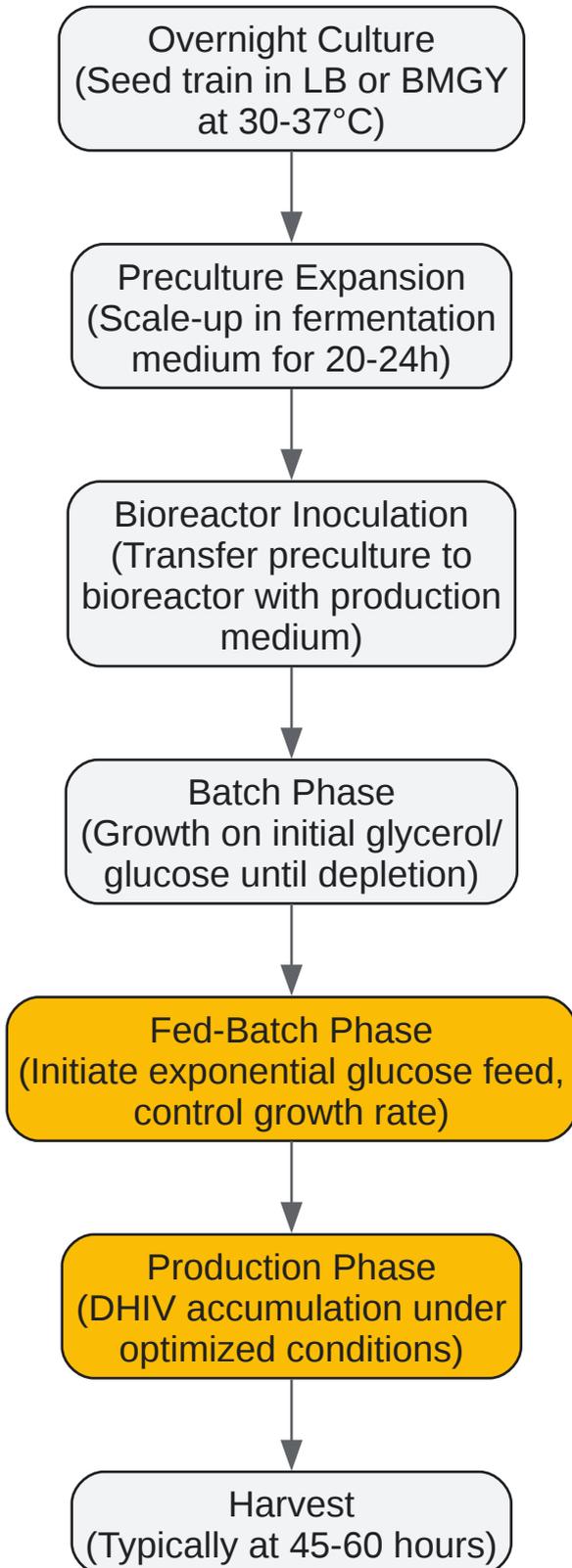
Strain Construction

- **Parent Strains:** *Klebsiella pneumoniae* or *Enterobacter cloacae* S1, which are natural high producers of 2,3-butanediol [1] [2].
- **Genetic Tools:** Use homologous recombination systems like the Red recombinase system for precise gene knockout [2].
- **Construction Steps:**
 - Create a single-gene knockout of *budA* (Δ *budA*).
 - Using the Δ *budA* strain as a base, create a double-gene knockout of *i*lvD (Δ *budA* Δ *i*lvD) [2] [3].
- **Verification:** Verify gene knockouts by PCR amplification and sequencing of the modified genomic regions [2].

Fed-Batch Fermentation Process

The following workflow outlines the complete fed-batch fermentation process, from pre-culture to harvest.

Fed Batch Fermentation Workflow



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- **Medium Composition:**

- **Basal Fermentation Medium (e.g., FM22 for *E. cloacae*):** The table below summarizes a typical medium composition [2] [4].

Component	Concentration (g/L)
KH ₂ PO ₄	42.9
(NH ₄) ₂ SO ₄	5.0
K ₂ SO ₄	14.3
MgSO ₄ ·7H ₂ O	11.7
CaSO ₄ ·2H ₂ O	1.0
Glycerol (initial carbon source)	40.0
PTM1 Trace Salts	8.7 mL/L

- **Process Parameters and Control:** The table below outlines the key parameters to monitor and control during fermentation [1] [2] [4].

Parameter	Optimal Setting	Purpose / Rationale
Temperature	30°C - 37°C	Optimal for bacterial growth.
pH	5.0 - 6.5	Varies by organism; pH 6.5 favored for <i>K. pneumoniae</i> [1].
Dissolved Oxygen (DO)	~40% (with O ₂ supplementation)	Maintains moderate oxygen levels to support high-cell-density metabolism [1] [4].
Agitation	e.g., 400 rpm	Ensures adequate oxygen transfer and mixing [1].
Feeding Strategy	Exponential feed, constant rate, or DO-stat	Controls substrate concentration to prevent overflow metabolism (e.g., organic acids) and maintain desired growth rate [5] [6].

Performance Outcomes and Optimization

Under optimized fed-batch conditions, engineered strains can achieve high DHIV titers, as summarized below.

Metric	Performance in <i>K. pneumoniae</i>	Performance in <i>E. cloacae</i>
Final Titer	36.5 g/L [1]	31.2 g/L [3]
Process Duration	45 hours [1]	76 hours (calculated for 0.41 g/L/h productivity) [3]
Productivity	0.81 g/L/h	0.41 g/L/h [3]
Yield (mol DHIV / mol Glucose)	0.49 mol/mol [1]	0.56 mol/mol [3]

Key Optimization Steps:

- **By-product Reduction:** Knocking out the lactate dehydrogenase gene (*ldhA*) in *K. pneumoniae* to block lactic acid formation further increased DHIV yield [1].
- **Oxygen Control:** Maintaining "medium level oxygen supplementation" was critical for *K. pneumoniae* to achieve the highest reported titer [1].

Conclusion

This protocol demonstrates that high-titer production of 2,3-Dihydroxyisovalerate is feasible using metabolically engineered *K. pneumoniae* or *E. cloacae* in a carefully optimized fed-batch process. The universal strategy of disrupting *budA* and *ilvD* genes in a natural 2,3-butanediol producer provides an efficient and economical route for the biological production of this valuable biochemical.

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